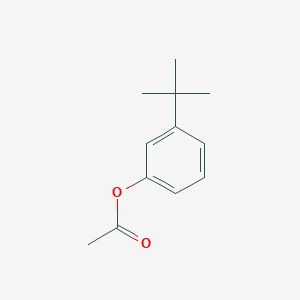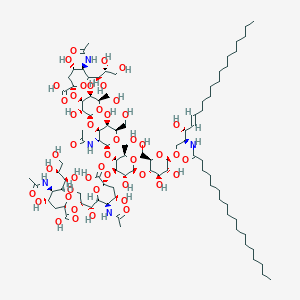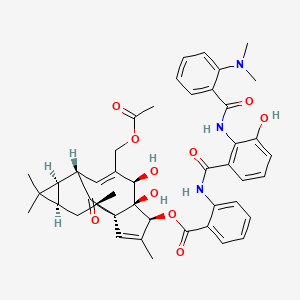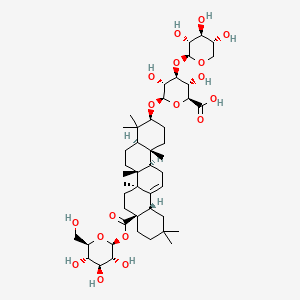![molecular formula C10H9F3O2 B1256070 3-[2-(Trifluoromethyl)phenyl]propanoic acid CAS No. 94022-99-8](/img/structure/B1256070.png)
3-[2-(Trifluoromethyl)phenyl]propanoic acid
Overview
Description
“3-[2-(Trifluoromethyl)phenyl]propanoic acid” is a monocarboxylic acid that comprises propionic acid having a 2-(trifluoromethyl)phenyl group at the 3-position . It is a molecular entity capable of donating a hydron to an acceptor (Brønsted base) .
Synthesis Analysis
While specific synthesis methods for “3-[2-(Trifluoromethyl)phenyl]propanoic acid” were not found in the search results, a related compound was synthesized through alkaline hydrolysis . This suggests that similar methods could potentially be used for the synthesis of “3-[2-(Trifluoromethyl)phenyl]propanoic acid”.
Molecular Structure Analysis
The molecular formula of “3-[2-(Trifluoromethyl)phenyl]propanoic acid” is C10H9F3O2 . The compound has a molecular weight of 218.17 g/mol . In the crystal structure of a related compound, inversion dimers linked by pairs of O-H⋯O hydrogen bonds occur .
Physical And Chemical Properties Analysis
“3-[2-(Trifluoromethyl)phenyl]propanoic acid” is a solid with a melting point of 84-88 °C . It has a topological polar surface area of 37.3 Ų .
Scientific Research Applications
Organic Synthesis Building Block
3-[2-(Trifluoromethyl)phenyl]propanoic acid: serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making it valuable for creating new chemical entities with potential therapeutic properties .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized to develop new drug candidates. The presence of the trifluoromethyl group can significantly alter the biological activity of pharmacophores, potentially leading to the discovery of novel drugs with improved efficacy and safety profiles .
Agricultural Chemistry
Researchers in agricultural chemistry explore the use of 3-[2-(Trifluoromethyl)phenyl]propanoic acid for the synthesis of herbicides and pesticides. Its structural motif is common in compounds that exhibit selective toxicity towards pests and weeds, contributing to crop protection strategies .
Material Science
In material science, this acid can be a precursor for the synthesis of polymers and coatings. The incorporation of fluorinated phenyl groups can impart unique properties such as resistance to solvents, oils, and atmospheric agents, which are critical for developing advanced materials .
Analytical Reference Standard
Due to its well-defined structure and properties, 3-[2-(Trifluoromethyl)phenyl]propanoic acid is used as a reference standard in analytical chemistry. It aids in the calibration of instruments and validation of analytical methods, ensuring accuracy and precision in chemical analysis .
Biochemical Research
This compound is also of interest in biochemical research, where it may be used to study enzyme-substrate interactions, particularly with enzymes that metabolize aromatic acids. Understanding these interactions can provide insights into metabolic pathways and the design of enzyme inhibitors .
Safety and Hazards
“3-[2-(Trifluoromethyl)phenyl]propanoic acid” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-4H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDVNFDGHHHPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70916649 | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70916649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Trifluoromethyl)phenyl]propanoic acid | |
CAS RN |
94022-99-8 | |
| Record name | 2-(Trifluoromethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94022-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70916649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[o-(α,α,α-trifluorotolyl)]propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1255987.png)

![1,2,3,4,4a,5,6,10b-Octahydrobenzo[f]quinolin-7-ol](/img/structure/B1255991.png)









![(1S,5R,13R,14R,15S,17R,18R)-10-methoxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-ol](/img/structure/B1256008.png)
